BenchChemオンラインストアへようこそ!

3-Phenoxy-17-methylmorphinan

Analgesia Opioid Pain Research

3-Phenoxy-17-methylmorphinan (also referred to as (−)-3-phenoxy-N-methylmorphinan or PMM) is a fully synthetic, levorotatory morphinan derivative. It was conceived as a structurally distinct, orally active analgesic and a potential substitute for codeine, featuring a phenoxy substituent at the 3-position of the morphinan scaffold.

Molecular Formula C23H27NO
Molecular Weight 333.5 g/mol
Cat. No. B1256445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-17-methylmorphinan
Synonyms(-)-3-phenoxy-N-methylmorphinan
3-phenoxy-N-methylmorphinan
Molecular FormulaC23H27NO
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3/t20-,22-,23-/m0/s1
InChIKeyPWLXGNOVURURNQ-PMVMPFDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxy-17-methylmorphinan: A Synthetic Morphinan Analgesic with a Differentiated Pharmacological Profile


3-Phenoxy-17-methylmorphinan (also referred to as (−)-3-phenoxy-N-methylmorphinan or PMM) is a fully synthetic, levorotatory morphinan derivative [1]. It was conceived as a structurally distinct, orally active analgesic and a potential substitute for codeine, featuring a phenoxy substituent at the 3-position of the morphinan scaffold [1]. The compound acts as an opioid receptor agonist but is distinguished from prototypical morphinans by a dual mechanism: it possesses direct antinociceptive activity while also serving as a metabolic prodrug for the potent opioid levorphanol, which contributes to its prolonged duration of action [2]. This unique pharmacological profile positions it as a valuable tool for investigating prodrug dynamics, biased opioid signaling, and the development of analgesics with reduced physical dependence liability.

Why 3-Phenoxy-17-methylmorphinan Cannot Be Replaced by Generic Morphinan Analogs


Superficial structural similarity to codeine or dextromethorphan masks profound pharmacological differences that make simple substitution impossible. The 3-phenoxy substitution in PMM is not an inert modification; it fundamentally alters the molecule's metabolic fate, enabling it to act as a prodrug that is biotransformed into the potent analgesic levorphanol and the active p-hydroxy metabolite (pOH-PMM) [1]. This prodrug characteristic drives a prolonged duration of action not seen with codeine [2]. Furthermore, the 3-phenoxy group directly influences the compound's receptor binding profile, contributing to a demonstrably lower physical dependence liability compared to codeine [2]. These are not marginal improvements but a consequence of a distinct metabolic and pharmacodynamic signature, making PMM a specific, non-interchangeable research tool for studying analgesic mechanisms, opioid dependence, and biased signaling.

Quantitative Differentiation of 3-Phenoxy-17-methylmorphinan: Evidence Guide for Scientific Selection


Oral Antinociceptive Potency Comparable to Codeine, but with a Longer Duration of Action

In rodent models, (−)-3-phenoxy-N-methylmorphinan (PMM) demonstrates oral antinociceptive potency equivalent to codeine but provides a significantly longer duration of pain relief [1]. The oral ED50 for PMM in rats is approximately 50 mg/kg, a value that places it in the same potency class as codeine [2]. A key differentiation is its sustained effect: analgesia is observed from 1 to 6 hours post-administration, which is directly linked to the slow absorption and metabolic conversion to its active metabolites, as evidenced by persisting brain concentrations of PMM and its active metabolites pOH-PMM and levorphanol [2].

Analgesia Opioid Pain Research

Distinct Metabolic Prodrug Mechanism Generates Levorphanol In Vivo

A critical differentiator for 3-Phenoxy-17-methylmorphinan is its function as a prodrug for the potent opioid levorphanol, a mechanism not shared by simple analgesics like codeine [1]. Pharmacodynamic studies show that after oral administration, PMM is metabolized into levorphanol and a hydroxylated metabolite (pOH-PMM). Brain concentrations of levorphanol (16–27 ng/g) derived from PMM administration are comparable to those achieved after a direct analgesic dose of levorphanol itself (11–18 ng/g at 6 mg/kg p.o.), indicating that the prodrug effectively delivers an active dose of levorphanol to the CNS [1].

Prodrug Drug Metabolism Pharmacokinetics

High-Affinity Opioid Receptor Binding with a Distinct Profile from Dextromethorphan

Binding data confirms that PMM is a high-affinity ligand for central opioid receptors, which fundamentally differentiates it from the non-opioid morphinan dextromethorphan (DM). In rat brain membrane assays using [³H]dihydromorphine as a radioligand, PMM exhibited an IC50 of 0.64 nM [1]. In contrast, DM is not classified as an opioid and does not produce its primary pharmacological effects through opioid receptor binding [2]. This binding profile confirms PMM's direct engagement with the opioid system, classifying it as a true opioidergic tool.

Opioid Receptor Binding Affinity Radioligand Binding

Reduced Physical Dependence Liability Compared to Codeine

A primary design goal for PMM was to create a codeine substitute with reduced addiction liability. This was validated in preclinical models where PMM exhibited a decreased physical dependence liability compared to codeine [1]. While both compounds are equi-potent analgesics, the specific structural modification at the 3-position (phenoxy vs. methoxy in codeine) and the resulting differential receptor activation and/or metabolic profile are hypothesized to underlie this advantage [1]. This is a key data point for selecting a lead compound in analgesic drug development where safety pharmacology is a priority.

Physical Dependence Addiction Liability Safety Pharmacology

Submicromolar Affinity at the Dextromethorphan Binding Site Suggests Non-Opioid Activity

Structure-activity relationship (SAR) data for 3-substituted 17-methylmorphinan analogs reveals that PMM's structural class can interact with non-opioid targets. While specific IC50 data for the 3-phenoxy analog at the [³H]dextromethorphan binding site was not identified in the initial anticonvulsant SAR study, its close structural analogs, such as (+)-3-ethoxy-17-methylmorphinan, demonstrate potent binding (IC50 = 0.42 µM) comparable to dextromethorphan itself (IC50 = 0.59 µM) [1]. This class-level inference strongly suggests that the 3-phenoxy group confers affinity for these non-opioid, neuroprotective sites, differentiating PMM from pure opioid agonists like levorphanol or morphine and opening a distinct line of research into multitarget mechanisms [1].

Sigma Receptor Anticonvulsant Neuroprotection

High Predicted Lipophilicity (cLogP) Governs CNS Penetration and Slow Absorption

The physicochemical properties of PMM, particularly its high lipophilicity, directly underpin its unique pharmacokinetic profile. The predicted cLogP for PMM is 6.19 , which is substantially higher than that of codeine (cLogP ~1.2) or morphine (cLogP ~0.8) [1]. This high lipophilicity explains its observed slow oral absorption and the persistent brain concentrations responsible for its long duration of action [2]. For medicinal chemists, this property is a critical parameter for understanding and tuning the compound's ADME characteristics.

Lipophilicity CNS Penetration Physicochemical Property

High-Priority Research and Industrial Application Scenarios for 3-Phenoxy-17-methylmorphinan


Investigating Prodrug Dynamics and In Situ Active Metabolite Generation for Sustained Analgesia

PMM is an ideal chemical probe for studying prodrug activation in real-time. Its metabolic conversion to levorphanol and pOH-PMM [1] allows researchers to track the temporal generation of active species in the brain and plasma, directly correlating metabolite concentrations with the extended analgesic effect observed between 1 and 6 hours post-oral dosing [1]. This model is critical for the rational design of sustained-release analgesic formulations and for understanding rate-limiting metabolic steps that control the duration of action.

Differentiating Opioid Receptor-Mediated Analgesia from Non-Opioid Neuropharmacology

PMM's high-affinity opioid receptor binding (IC50 0.64 nM) [2] combined with its structural similarity to compounds that bind at the dextromethorphan site (IC50 in submicromolar range for close analogs) [3] makes it a powerful tool for dissecting the contributions of opioid vs. sigma/NMDA receptor pathways in neuroprotection and pain models. It can be used to systematically study multi-target engagement where a pure opioid ligand like morphine or a pure sigma ligand like dextromethorphan would be insufficient.

Screening for Analgesic Candidates with a Favorable Safety and Dependence Profile

PMM was explicitly designed to decouple analgesic potency from physical dependence liability [4]. It serves as a benchmark compound in screening cascades for novel analgesics. Its well-characterized profile—oral potency equivalent to codeine but with a demonstrably lower risk of physical dependence [4]—provides a reference point for evaluating new chemical entities (NCEs) aimed at delivering safer pain relief.

Modeling the Impact of High Lipophilicity on CNS Pharmacokinetics

With a predicted cLogP of 6.19 , PMM is an extreme example of a highly lipophilic CNS-active agent. It is a valuable model compound for studying slow absorption from the gastrointestinal tract and its consequential effect on maintaining steady-state brain concentrations [1]. Medicinal chemistry teams can use PMM as a reference standard to validate in silico PBPK models and to understand the practical implications of high LogP on the free brain concentration-time profile.

Quote Request

Request a Quote for 3-Phenoxy-17-methylmorphinan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.